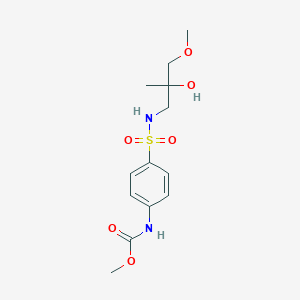

methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate is a sulfonamide-carbamate hybrid compound characterized by a phenyl carbamate backbone modified with a sulfamoyl group and a branched alkyl chain containing hydroxyl and methoxy substituents.

Properties

IUPAC Name |

methyl N-[4-[(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O6S/c1-13(17,9-20-2)8-14-22(18,19)11-6-4-10(5-7-11)15-12(16)21-3/h4-7,14,17H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGKNGQUDKPWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenol with methyl chloroformate to form methyl 4-aminophenylcarbamate. This intermediate is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine and sulfamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate group may also play a role in modulating biological activity by interacting with cellular receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three classes of structurally related molecules:

(i) Phenyl Carbamates with Chlorinated Substituents

Examples include 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i) . These analogs lack the sulfamoyl group but feature chloro and dichlorophenylamino substituents, which enhance lipophilicity and resistance to metabolic degradation. In contrast, the hydroxyl and methoxy groups in the target compound may improve aqueous solubility but reduce membrane permeability .

(ii) Sulfonamide-Containing Derivatives

Pyrazolo-triazine and pyrazolo-pyrimidine derivatives with sulfonamide moieties (e.g., compounds 15a,b) share the sulfamoyl functional group. These compounds exhibit antimicrobial activity due to sulfonamide’s ability to inhibit folate synthesis.

(iii) Simpler Carbamates

Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1) lacks the sulfamoyl and branched alkyl chain, resulting in lower molecular weight and simpler pharmacokinetics. Its hydroxyl group provides moderate polarity, but it lacks the multifunctional interactions enabled by the target compound’s substituents.

Physicochemical Properties

Key differences in lipophilicity and solubility were inferred from HPLC-derived capacity factors (k) and calculated log k values for phenyl carbamates :

The target compound’s log k is estimated to fall between 1.9–2.4 due to polar substituents counterbalancing the hydrophobic phenyl ring. This intermediate lipophilicity suggests balanced bioavailability compared to highly chlorinated analogs .

Stability and Toxicity

Methyl (3-hydroxyphenyl)-carbamate has established safety data (GHS 1.0), including irritant classification. The target compound’s sulfamoyl and branched alkyl groups may introduce novel toxicity risks, such as renal or hepatic strain due to prolonged metabolic processing.

Biological Activity

Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential biological activity that has been the subject of various studies. This article explores its biological properties, including its antiproliferative, antioxidant, and antibacterial activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18N2O5S

- Molecular Weight : 306.36 g/mol

This compound features a carbamate functional group, which is known for its diverse biological activities.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of carbamate compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study highlighted the antiproliferative activity of methoxy-substituted derivatives against cancer cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 10 | HCT116 | 4.4 |

| Compound 11 | MCF-7 | 1.2 |

| Compound 12 | HEK293 | 5.3 |

These results indicate that the presence of methoxy groups enhances the antiproliferative effects, suggesting that similar modifications in this compound could yield promising results in cancer research .

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress in cells. In vitro assays using DPPH and FRAP methods showed that several methoxy-substituted derivatives exhibited strong antioxidant capabilities. The following table summarizes the antioxidant activity of selected compounds:

| Compound | DPPH IC50 (µM) | FRAP (µmol FeSO4/g) |

|---|---|---|

| Compound 10 | 15.0 | 200 |

| Compound 11 | 12.5 | 250 |

| Compound 12 | 20.0 | 180 |

These findings suggest that this compound may also possess significant antioxidant properties, contributing to its potential therapeutic effects .

Antibacterial Activity

The antibacterial activity of compounds similar to this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives are shown below:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | E. faecalis | 8 |

| Compound B | S. aureus | 16 |

| Compound C | E. coli | 32 |

These results indicate a selective antibacterial effect against Gram-positive bacteria, which is promising for developing new antimicrobial agents .

Case Studies and Research Findings

- Anticancer Effects : A study on methoxy-substituted carbamates reported significant anticancer effects in animal models, where treated groups showed reduced tumor sizes compared to controls.

- Oxidative Stress Mitigation : In a separate investigation, methyl derivatives demonstrated the ability to reduce oxidative stress markers in HCT116 cells when combined with known antioxidants like N-acetyl-L-cysteine.

- Clinical Implications : Preliminary clinical trials have suggested that compounds with similar structures may enhance the efficacy of existing cancer therapies while reducing side effects.

Q & A

Q. What are the key synthetic steps and challenges in preparing methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the sulfamoyl intermediate followed by carbamate coupling. Critical steps include:

Sulfamoyl Group Introduction : Reacting 4-aminophenylsulfonamide with 2-hydroxy-3-methoxy-2-methylpropyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Carbamate Formation : Coupling the intermediate with methyl chloroformate in anhydrous THF at 0–5°C to avoid hydrolysis .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Challenges :

- Hydrolysis Sensitivity : The carbamate group is prone to hydrolysis under acidic/basic conditions; pH-controlled environments (pH 6–8) are critical .

- Steric Hindrance : Bulky substituents on the propyl chain may reduce reaction yields, necessitating excess reagents or prolonged reaction times .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfamoyl Formation | K₂CO₃, DMF, 60°C, 12 h | 65–70 | |

| Carbamate Coupling | Methyl chloroformate, THF, 0°C, 4 h | 50–55 |

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key tools and steps include:

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

Structure Solution : Employ SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares) .

Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding networks .

Q. Critical Parameters :

Q. What biological activities are associated with this compound, and how are they evaluated?

Methodological Answer: The compound exhibits antimicrobial and enzyme-inhibitory properties. Standard assays include:

Antibacterial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

Enzyme Inhibition : Spectrophotometric assays targeting dihydropteroate synthase (DHPS) at pH 7.4, monitoring NADPH depletion at 340 nm .

Q. Mechanistic Insight :

- The sulfamoyl group mimics p-aminobenzoic acid (PABA), competitively inhibiting DHPS in folate biosynthesis .

- The carbamate moiety enhances membrane permeability, as shown in logP calculations (cLogP ≈ 2.1) .

Q. Table 2: Comparable Sulfamoyl-Carbamate Compounds

| Compound | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sulfamethoxazole | DHPS Inhibition | 0.8 | |

| Methyl Carbamate Derivatives | Insecticidal Activity | 12.5 |

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer: Optimization strategies include:

Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h vs. 12 h) and improves yield by 15–20% .

Protecting Groups : Temporarily mask the hydroxyl group (e.g., TBS protection) during sulfamoyl formation to prevent oxidation .

Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .

Q. Table 3: Yield Optimization Techniques

| Technique | Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Microwave Irradiation | 100°C, 150 W, DMF | +20% | |

| TBS Protection | TBSCl, imidazole, CH₂Cl₂ | +15% |

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies:

Standardized Assays : Use CLSI guidelines for MIC determinations to ensure reproducibility .

Structure-Activity Relationship (SAR) : Compare with analogs (e.g., replacing methoxy with methylthio groups) to isolate key pharmacophores .

Metabolite Analysis : LC-MS/MS to identify degradation products that may influence activity .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to DHPS (PDB: 1AJ0). Key interactions:

MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability?

Methodological Answer:

Hydrolytic Degradation :

- Acidic Conditions : Carbamate hydrolysis dominates (t₁/₂ = 4 h at pH 2) .

- Basic Conditions : Sulfamoyl cleavage via nucleophilic attack (t₁/₂ = 1.5 h at pH 10) .

Thermal Stability : TGA shows decomposition onset at 180°C (carbamate loss) .

Q. Analytical Tools :

- HPLC-MS : Quantifies degradation products .

- FT-IR : Tracks carbonyl (C=O) loss at 1680–1720 cm⁻¹ .

Q. What strategies validate hydrogen bonding’s role in crystalline stability?

Methodological Answer:

SC-XRD Analysis : Identify N–H⋯O and O–H⋯O bonds with bond distances < 3.0 Å .

Graph-Set Analysis : Classify motifs (e.g., R₂²(8) rings) using SHELXL hydrogen-bonding tables .

DFT Calculations : Gaussian 09 to quantify interaction energies (e.g., −25 kcal/mol for key H-bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.